molecular formula C51H92O6 B151972 Tripalmitolein CAS No. 129784-33-4

Tripalmitolein

Cat. No. B151972
M. Wt: 801.3 g/mol
InChI Key: SKGWNZXOCSYJQL-BUTYCLJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripalmitolein is a type of triglyceride that is composed of three fatty acid chains, two of which are palmitic acid and the third is palmitoleic acid. It is found in various food sources such as milk, cheese, and butter. It also has numerous applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Human Milk Fat Substitute (HMFS) Synthesis

  • Study 1: Tripalmitin is used as a substrate for synthesizing HMFS in infant formulas. A study optimized the purity and content of tripalmitin from palm stearin using response surface methodology, highlighting its importance in developing HMFS (Son et al., 2010).

Digestibility of Emulsified Lipids

  • Study 2: The physical state of emulsified lipids like tripalmitin affects their in vitro digestibility. This study found that liquid tripalmitin particles in emulsions were digested more rapidly and extensively compared to solid particles, suggesting implications for lipid digestion and delivery systems (Bonnaire et al., 2008).

Impact on Epicuticular Hydrocarbons

  • Study 3: Dietary tripalmitolein affects the epicuticular hydrocarbon variation in Drosophila mojavensis. This study found that low concentrations of tripalmitolein in larval diets influenced adult epicuticular hydrocarbons, which play a role in mate choice and host plant use (Etges et al., 2006).

Crystallization Properties of Fats

  • Study 4: Tripalmitin's blending with diacylglycerols alters the melting and crystallization properties in fat systems. This study using differential scanning calorimetry and X-ray diffraction found that tripalmitin's addition affected the crystallization behavior of fats, important for food science (Silva et al., 2014).

Drug Nanocarrier Composition

  • Study 5: Tripalmitin plays a crucial role in the nanostructural organization of drug nanocarriers. A study applied NMR techniques to characterize tripalmitin in lipid nanoparticles, providing insights into drug delivery systems (Garcia‐Fuentes et al., 2004).

Formulation of Infant Formula Analogs

  • Study 6: Tripalmitin is involved in formulating goat milk-based infant formula analogs. By enzymatically modifying the structure of triacylglycerols in vegetable oil blends, a composition similar to human milk fat was achieved (Maduko et al., 2007).

Computer-Assisted Drug Formulation Design

  • Study 7: Tripalmitin-based systems are used in computational methods for drug formulation design. This study integrated chemo/bioinformatics tools and computational methods to predict drug behavior in tripalmitin-based nanoparticulate systems, offering advancements in drug delivery (Metwally & Hathout, 2015).

Effects on Fat Oxidation

  • Study 8: α-Linolenic acid-rich diacylglycerol containing tripalmitin impacts dietary fat oxidation. In a study with rats, long-term ingestion of this compound led to accelerated oxidation rates of dietary fat, suggesting potential nutritional and metabolic implications (Watanabe et al., 2001).

properties

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGWNZXOCSYJQL-BUTYCLJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021950
Record name Tripalmitolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:1(9Z)/16:1(9Z)/16:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tripalmitolein

CAS RN

20246-55-3, 30773-83-2
Record name Tripalmitolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20246-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripalmitolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripalmitolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPALMITOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TG(16:1(9Z)/16:1(9Z)/16:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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